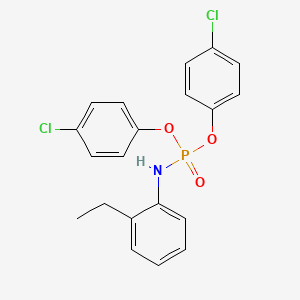![molecular formula C19H16Cl2O3 B5035267 7-[(2,4-dichlorobenzyl)oxy]-4-ethyl-8-methyl-2H-chromen-2-one](/img/structure/B5035267.png)
7-[(2,4-dichlorobenzyl)oxy]-4-ethyl-8-methyl-2H-chromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-[(2,4-dichlorobenzyl)oxy]-4-ethyl-8-methyl-2H-chromen-2-one, also known as Diclofenac, is a non-steroidal anti-inflammatory drug (NSAID) that is commonly used for the treatment of pain and inflammation. It belongs to the class of phenylacetic acid derivatives and is widely used in both human and veterinary medicine.
Mécanisme D'action
7-[(2,4-dichlorobenzyl)oxy]-4-ethyl-8-methyl-2H-chromen-2-one exerts its effects by inhibiting the activity of cyclooxygenase (COX), an enzyme that is involved in the synthesis of prostaglandins. Prostaglandins are lipid mediators that play a key role in inflammation, pain, and fever. By inhibiting COX, 7-[(2,4-dichlorobenzyl)oxy]-4-ethyl-8-methyl-2H-chromen-2-one reduces the production of prostaglandins, thereby reducing inflammation, pain, and fever.
Biochemical and Physiological Effects:
7-[(2,4-dichlorobenzyl)oxy]-4-ethyl-8-methyl-2H-chromen-2-one has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). In addition, 7-[(2,4-dichlorobenzyl)oxy]-4-ethyl-8-methyl-2H-chromen-2-one has been shown to reduce the expression of cell adhesion molecules, such as intercellular adhesion molecule-1 (ICAM-1), which play a key role in the recruitment of immune cells to sites of inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
7-[(2,4-dichlorobenzyl)oxy]-4-ethyl-8-methyl-2H-chromen-2-one has several advantages for lab experiments. It is readily available, relatively inexpensive, and has a well-established safety profile. However, it also has some limitations. For example, 7-[(2,4-dichlorobenzyl)oxy]-4-ethyl-8-methyl-2H-chromen-2-one can interfere with the production of prostaglandins in a variety of tissues, which can make it difficult to interpret experimental results. In addition, 7-[(2,4-dichlorobenzyl)oxy]-4-ethyl-8-methyl-2H-chromen-2-one can have off-target effects, which can complicate data interpretation.
Orientations Futures
There are several future directions for the study of 7-[(2,4-dichlorobenzyl)oxy]-4-ethyl-8-methyl-2H-chromen-2-one. One area of research is the development of new formulations of 7-[(2,4-dichlorobenzyl)oxy]-4-ethyl-8-methyl-2H-chromen-2-one that can improve its efficacy and reduce its side effects. Another area of research is the investigation of the potential of 7-[(2,4-dichlorobenzyl)oxy]-4-ethyl-8-methyl-2H-chromen-2-one in the treatment of cancer, Alzheimer's disease, and cardiovascular diseases. Finally, further studies are needed to better understand the mechanism of action of 7-[(2,4-dichlorobenzyl)oxy]-4-ethyl-8-methyl-2H-chromen-2-one and its effects on different tissues and cell types.
Méthodes De Synthèse
7-[(2,4-dichlorobenzyl)oxy]-4-ethyl-8-methyl-2H-chromen-2-one can be synthesized using various methods, including the Grignard reaction, Friedel-Crafts acylation, and the Vilsmeier-Haack reaction. However, the most commonly used method is the esterification of 2-(2,4-dichlorophenyl)acetic acid with 4-ethyl-2-methyl-3-oxo-2H-chromene-7-yl methanesulfonate in the presence of a base, such as triethylamine. The resulting product is then hydrolyzed to yield 7-[(2,4-dichlorobenzyl)oxy]-4-ethyl-8-methyl-2H-chromen-2-one.
Applications De Recherche Scientifique
7-[(2,4-dichlorobenzyl)oxy]-4-ethyl-8-methyl-2H-chromen-2-one has been extensively studied for its anti-inflammatory, analgesic, and antipyretic properties. It has been used in the treatment of various conditions, including osteoarthritis, rheumatoid arthritis, ankylosing spondylitis, and menstrual pain. In addition, 7-[(2,4-dichlorobenzyl)oxy]-4-ethyl-8-methyl-2H-chromen-2-one has been shown to have potential in the treatment of cancer, Alzheimer's disease, and cardiovascular diseases.
Propriétés
IUPAC Name |
7-[(2,4-dichlorophenyl)methoxy]-4-ethyl-8-methylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16Cl2O3/c1-3-12-8-18(22)24-19-11(2)17(7-6-15(12)19)23-10-13-4-5-14(20)9-16(13)21/h4-9H,3,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJKWIIVRDIGJLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)OC2=C1C=CC(=C2C)OCC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16Cl2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-[3-(methylthio)phenyl]-N~2~-phenylglycinamide](/img/structure/B5035197.png)
![N',N'''-(methylenedi-4,1-phenylene)bis[N-(2-methoxyphenyl)urea]](/img/structure/B5035200.png)
![N,N'-1,2-ethanediylbis[4-butoxy-N-(2-methylphenyl)benzamide]](/img/structure/B5035208.png)
![N-{4-[(ethylamino)sulfonyl]phenyl}-4-nitrobenzamide](/img/structure/B5035222.png)
![5-{[5-(2-methyl-4-nitrophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5035226.png)
![3-(4-isopropylphenyl)-N-[2-(trifluoromethyl)phenyl]acrylamide](/img/structure/B5035238.png)
![2-methyl-3-(5-methyl-2-furyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyrazine 1,4-dioxide](/img/structure/B5035240.png)

![1-(2,6-dimethyl-4-pyridinyl)-4-{[3-(3-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine](/img/structure/B5035248.png)

![1-fluoro-2-[3-(2-methoxyphenoxy)propoxy]benzene](/img/structure/B5035263.png)
![6-(4-methylphenyl)-5,7-diphenyl-2,3,6,7-tetrahydropyrrolo[3,4-e][1,4]diazepin-8(1H)-one](/img/structure/B5035266.png)

![N-(5-chloro-2-methylphenyl)-2-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B5035286.png)